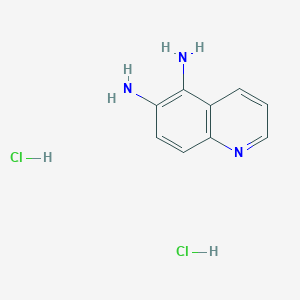

quinoline-5,6-diamine dihydrochloride

概要

説明

Quinoline-5,6-diamine 2HCl, also known as 5,6-diaminoquinoline dihydrochloride, is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. Quinoline-5,6-diamine 2HCl is particularly noted for its use in biological research, especially in the staining of DNA due to its fluorescent properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline-5,6-diamine 2HCl, typically involves several established methods. Some of the common synthetic routes include:

Skraup Synthesis: This method involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

Doebner-Von Miller Synthesis: This method uses aniline and α,β-unsaturated carbonyl compounds in the presence of a base.

Friedländer Synthesis: This involves the reaction of 2-aminobenzaldehyde with a carbonyl compound in the presence of an acid or base catalyst.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic systems and green chemistry principles to enhance yield and reduce environmental impact. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used .

化学反応の分析

Types of Reactions

Quinoline-5,6-diamine 2HCl undergoes various chemical reactions, including:

Oxidation: This can lead to the formation of quinoline N-oxides.

Reduction: Reduction reactions can produce dihydroquinolines.

Substitution: Both electrophilic and nucleophilic substitution reactions are common, given the aromatic nature of quinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles are employed.

Major Products

The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and quinoline N-oxides .

科学的研究の応用

Chemical Applications

Building Block for Synthesis

Quinoline-5,6-diamine dihydrochloride serves as a crucial building block for synthesizing more complex quinoline derivatives. Its structure allows for various chemical modifications that can lead to the development of new compounds with unique properties. Common synthetic routes include:

- Skraup Synthesis: Involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

- Doebner-Von Miller Synthesis: Utilizes aniline and α,β-unsaturated carbonyl compounds.

- Friedländer Synthesis: Combines 2-aminobenzaldehyde with a carbonyl compound under acidic or basic conditions.

Biological Applications

Fluorescent Staining of DNA

One of the prominent applications of this compound is in the staining of DNA due to its fluorescent properties. This feature makes it valuable in microscopy and flow cytometry, allowing researchers to visualize and analyze genetic material effectively.

Antimicrobial and Anticancer Activities

Research indicates that quinoline derivatives exhibit a broad spectrum of bioactivities. This compound has been investigated for its potential therapeutic properties, including:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through mechanisms involving DNA intercalation and disruption of transcription processes .

Industrial Applications

Dyes and Pigments Development

In industrial settings, this compound is used in developing dyes and pigments due to its chemical stability and ability to form vibrant colors. Its derivatives are employed in textiles and coatings.

Case Study 1: Antibiofilm Activity

A study demonstrated that compounds derived from quinoline structures exhibited significant inhibitory activity against biofilm formation. For instance, conjugates based on isatin and quinoline showed up to 83.60% inhibition at specific concentrations . This finding highlights the potential of quinoline derivatives in combating bacterial infections related to biofilms.

Case Study 2: Anticancer Research

Research into quinoline derivatives has indicated their effectiveness in cancer treatment. A study focused on novel isatin–quinoline hybrids revealed enhanced biological activities compared to their individual components. These hybrids were shown to possess greater anticancer efficacy than traditional quinoline compounds alone .

作用機序

The mechanism of action of Quinoline-5,6-diamine 2HCl involves its interaction with DNA. The compound binds specifically to the minor groove of double-stranded DNA, which enhances its fluorescent properties. This binding can interfere with DNA replication and transcription, making it useful in various biological assays .

類似化合物との比較

Quinoline-5,6-diamine 2HCl can be compared with other quinoline derivatives such as:

Chloroquine: Known for its antimalarial properties.

Primaquine: Another antimalarial agent.

Ciprofloxacin: A widely used antibiotic.

These compounds share the quinoline scaffold but differ in their specific functional groups and biological activities, highlighting the versatility and uniqueness of Quinoline-5,6-diamine 2HCl in its applications .

生物活性

Quinoline-5,6-diamine dihydrochloride (QDA) is a derivative of quinoline, a heterocyclic compound known for its diverse biological activities. This article explores the biological activities of QDA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of this compound

This compound has been recognized for its ability to interact with DNA through intercalation, which disrupts transcription and translation processes. Its biochemical pathways include inhibition of succinate oxidation and interference with electron transport systems, contributing to its antimicrobial and anticancer properties.

- DNA Intercalation : QDA intercalates between DNA base pairs, affecting the stability and function of nucleic acids. This action can lead to inhibition of RNA synthesis and cellular replication.

-

Biochemical Pathways : The compound has been shown to inhibit key metabolic pathways:

- Succinate Oxidation : Impairs energy production in cells.

- Electron Transport Chain Interference : Disrupts ATP synthesis, leading to reduced cellular energy availability.

- Broad Spectrum Bioactivity :

Antimicrobial Properties

Quinoline derivatives, including QDA, have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that QDA possesses antibacterial properties with minimum inhibitory concentrations (MIC) comparable to established antibiotics like Gentamicin .

Antitumor Effects

Research indicates that QDA may exert potent anticancer effects. A study involving hybrid compounds derived from quinoline demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-468 (breast cancer) and HL-60 (leukemia), with IC50 values in the nanomolar range .

Case Studies

- Anticancer Activity :

- Cardioprotective Effects :

Data Table: Biological Activities of this compound

特性

IUPAC Name |

quinoline-5,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;;/h1-5H,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSREGFVBKZFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)N=C1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。